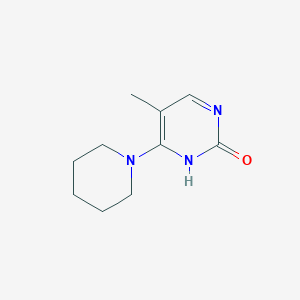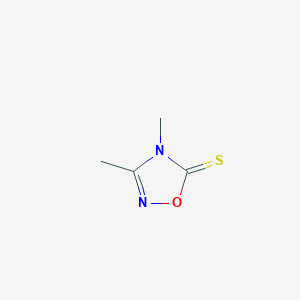
3,4-Dimethyl-1,2,4-oxadiazole-5(4H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyl-1,2,4-oxadiazole-5(4H)-thione is a heterocyclic compound containing an oxadiazole ring with two methyl groups at the 3 and 4 positions and a thione group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-1,2,4-oxadiazole-5(4H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-1,2,4-oxadiazole-5(4H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the methyl positions.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-1,2,4-oxadiazole-5(4H)-thione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A parent compound without the methyl and thione groups.
3,4-Dimethyl-1,2,4-oxadiazole: Similar structure but lacks the thione group.
1,2,4-Thiadiazole: Contains a sulfur atom in the ring instead of an oxygen atom.
Uniqueness
3,4-Dimethyl-1,2,4-oxadiazole-5(4H)-thione is unique due to the presence of both methyl groups and the thione group, which can influence its chemical reactivity and potential applications. The combination of these functional groups can lead to distinct properties compared to other similar compounds.
Properties
CAS No. |
64671-50-7 |
|---|---|
Molecular Formula |
C4H6N2OS |
Molecular Weight |
130.17 g/mol |
IUPAC Name |
3,4-dimethyl-1,2,4-oxadiazole-5-thione |
InChI |
InChI=1S/C4H6N2OS/c1-3-5-7-4(8)6(3)2/h1-2H3 |
InChI Key |
VLXXSIPJURSLEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=S)N1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


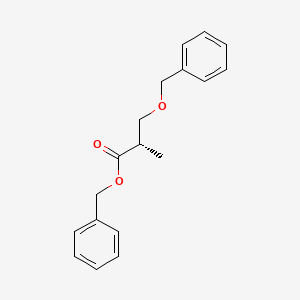

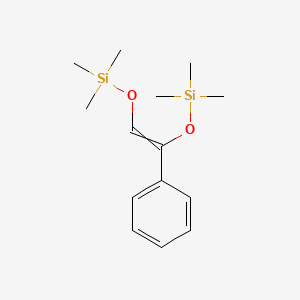
![N-(5-Nitro-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14492798.png)
![2,2'-Oxybis[N-(2-benzoyl-4-chlorophenyl)acetamide]](/img/structure/B14492809.png)
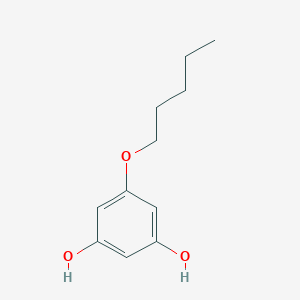
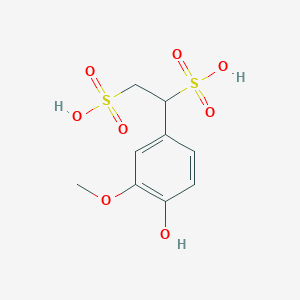

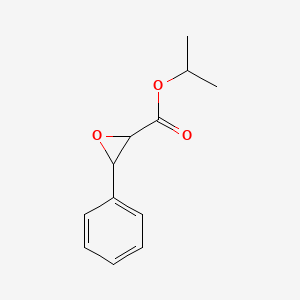
![1-[(1-Chloropropan-2-yl)oxy]-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14492821.png)

![2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyrimidine](/img/structure/B14492839.png)
![3-[(Dodecyloxy)carbonyl]henicos-4-enoate](/img/structure/B14492842.png)
